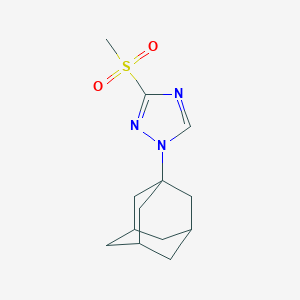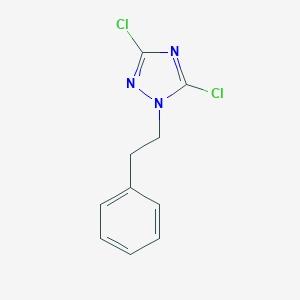
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate, also known as Diclazuril, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 407.24 g/mol. Diclazuril is a benzene derivative that belongs to the carbamate family of compounds.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is not fully understood. However, it is believed that 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate inhibits the development of coccidia by interfering with their metabolism. 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate may also interfere with the synthesis of DNA and RNA in coccidia.
Biochemical and Physiological Effects:
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate has been shown to have a selective effect on coccidia, with little or no effect on the host animal. 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is rapidly absorbed from the gastrointestinal tract and is widely distributed in the body. It is metabolized in the liver and excreted in the urine and feces.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate in lab experiments include its high efficacy against coccidia, its low toxicity, and its selectivity for coccidia. However, 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate has some limitations, including its high cost, the need for repeated administration, and the possibility of developing resistance in coccidia.
Future Directions
There are several future directions for the use of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate in scientific research. These include the development of new formulations of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate that are more effective and less expensive, the study of the mechanism of action of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate, and the investigation of the potential use of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate in the treatment of other parasitic infections.
Conclusion:
In conclusion, 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is a chemical compound that is widely used in scientific research as an antiprotozoal agent. It is effective against coccidia and is used in the treatment of coccidiosis in animals. 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate has a selective effect on coccidia and has little or no effect on the host animal. Although 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate has some limitations, it has several advantages, including its high efficacy and low toxicity. There are several future directions for the use of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate in scientific research, including the development of new formulations and the investigation of its potential use in the treatment of other parasitic infections.
Synthesis Methods
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate can be synthesized by reacting 3,4-dichloroaniline with 2-(3,4-dimethoxyphenyl)ethyl isocyanate in the presence of a base. The reaction yields 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate as a white crystalline powder. The purity of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is widely used in scientific research as an antiprotozoal agent. It is effective against coccidia, which are parasitic protozoa that infect poultry, cattle, and other animals. 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is also used to treat coccidiosis in animals. In addition, 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is used in the study of the mechanism of action of antiprotozoal agents.
properties
Product Name |
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate |
|---|---|
Molecular Formula |
C17H17Cl2NO4 |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C17H17Cl2NO4/c1-22-15-6-3-11(9-16(15)23-2)7-8-24-17(21)20-12-4-5-13(18)14(19)10-12/h3-6,9-10H,7-8H2,1-2H3,(H,20,21) |
InChI Key |
HJXOQWDRDUDCRN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCOC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCOC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B249383.png)
![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)

![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)



![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)
![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)